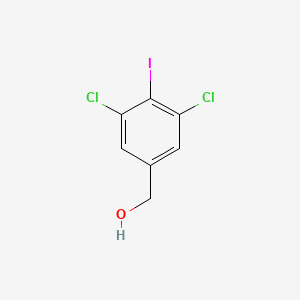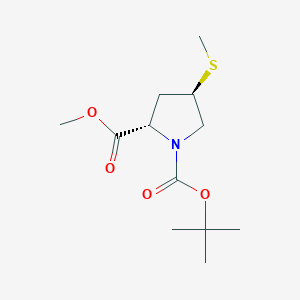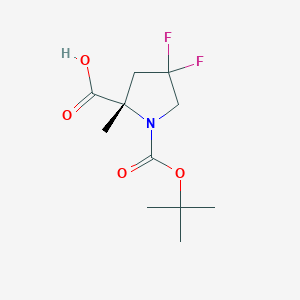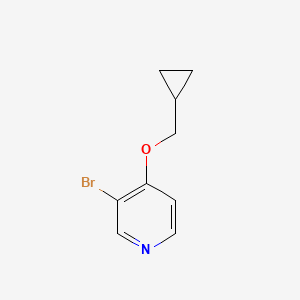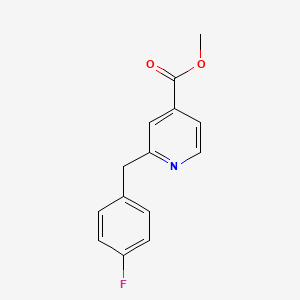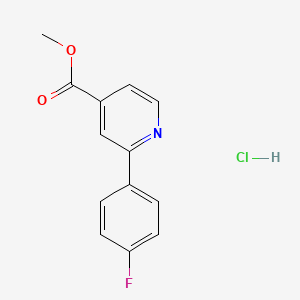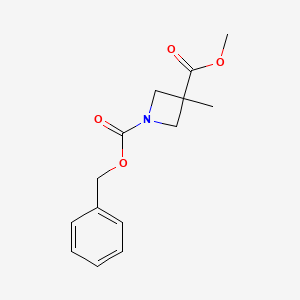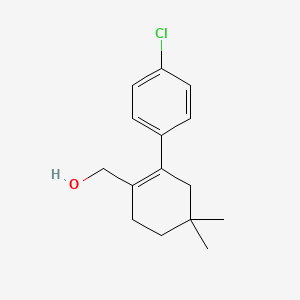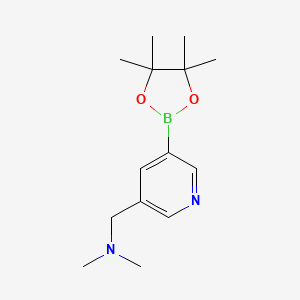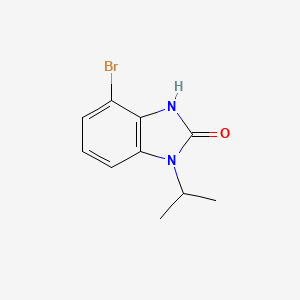
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-
Übersicht
Beschreibung
“2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-” is a chemical compound with the CAS Number: 40644-16-4 . It has a molecular weight of 213.03 . The IUPAC name for this compound is 4-bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H, (H2,9,10,11) . This indicates the presence of a benzimidazole ring, a bromine atom, and an isopropyl group in the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-” include a molecular weight of 213.03 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Mavrova et al. (2011) discusses the synthesis of 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles, utilizing 2-aminobenzimidazoles as precursors. These compounds, including 2H-benzimidazol-2-one derivatives, were evaluated for their cytotoxic effects on cancer cell lines, showing marked antiproliferative activity in certain derivatives (Mavrova, Wesselinova, Vassilev, & Tsenov, 2011).
Molecular Structure Analysis
Rong et al. (2013) analyzed the molecular structures of various 2-imidazolones, including 1-t-butyl-1,3-dihydro-2H-benzimidazol-2-one. They explored the bond lengths and resonance structures, contributing to the understanding of molecular behavior in compounds like 2H-benzimidazol-2-one (Rong, Al-Harbi, Kriegel, & Parkin, 2013).
Antioxidant Activity
Saini et al. (2016) examined the antioxidant activity of 2-methyl benzimidazole, a related compound, using the DPPH method. This study provides insights into the potential antioxidant properties of similar benzimidazole derivatives (Saini, Dhiman, Mittal, & Kumar, 2016).
Antimicrobial Evaluation
Sharma et al. (2012) synthesized novel benzimidazole derivatives and evaluated their antimicrobial activity, indicating potential applications of 2H-benzimidazol-2-one derivatives in combating bacterial infections (Sharma, Kumar, Sharma, Singh, Bandyopadhyay, Sathe, & Kaushik, 2012).
DNA Binding and Antibacterial Activity
Mahmood et al. (2019) synthesized benzimidazole Schiff base metal complexes and studied their DNA binding and antibacterial properties. This research suggests the utility of benzimidazole derivatives in DNA interaction studies and antibacterial applications (Mahmood, Hashmi, Ismail, Mirza, Twamley, Akhter, Rozas, & Baker, 2019).
Eigenschaften
IUPAC Name |
7-bromo-3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)13-8-5-3-4-7(11)9(8)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFNKBBMIGJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

